molecular formula C23H26FN3O3 B3530020 1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one

1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one

Cat. No.: B3530020
M. Wt: 411.5 g/mol
InChI Key: JPANHIDGCUHZHX-UHFFFAOYSA-N
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Description

1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a piperazine ring, a fluorophenyl group, and an indole moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-dioxepane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c24-19-8-2-4-10-21(19)26-13-11-25(12-14-26)17-27-20-9-3-1-7-18(20)23(22(27)28)29-15-5-6-16-30-23/h1-4,7-10H,5-6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPANHIDGCUHZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to various receptors, including serotonin and dopamine receptors, due to the presence of the piperazine and indole moieties.

    Pathways Involved: The binding of the compound to these receptors can modulate neurotransmitter release and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one

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